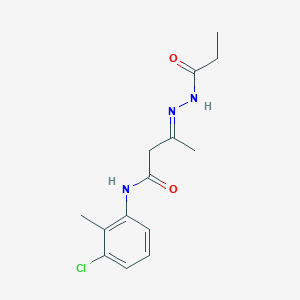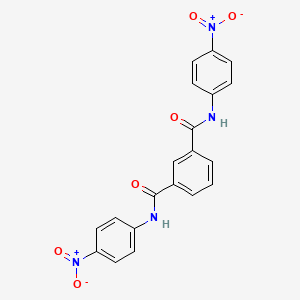![molecular formula C20H19IN8O4 B11551096 4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11551096.png)
4-iodo-2-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL: is a complex organic compound that features a combination of various functional groups, including an iodo-substituted phenol, a morpholine ring, and a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Attachment of the Nitro Group: The nitro group is added via nitration reactions.
Coupling with Hydrazine: The hydrazine moiety is coupled with the triazine core.
Final Assembly: The final compound is assembled by coupling the iodo-substituted phenol with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodo group can be substituted with other nucleophiles.
Condensation: The hydrazine moiety can participate in condensation reactions to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols.
Condensation: Hydrazones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its various functional groups may interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZENE
- 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE
Uniqueness
The uniqueness of 4-IODO-2-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its iodo-substituted phenol group, in particular, provides unique reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H19IN8O4 |
|---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
4-iodo-2-[(E)-[[4-morpholin-4-yl-6-(3-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19IN8O4/c21-14-4-5-17(30)13(10-14)12-22-27-19-24-18(23-15-2-1-3-16(11-15)29(31)32)25-20(26-19)28-6-8-33-9-7-28/h1-5,10-12,30H,6-9H2,(H2,23,24,25,26,27)/b22-12+ |
InChI Key |
MRUVAWKVWWHZSC-WSDLNYQXSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)I)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)I)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11551016.png)
![(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide](/img/structure/B11551021.png)
![2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)](/img/structure/B11551023.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11551028.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11551037.png)
![4-chloro-N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11551041.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11551045.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11551055.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
![N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B11551081.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11551091.png)
